An In-depth Technical Guide on the Synthesis of 3-Ethyl-3,4-dimethylhexane
An In-depth Technical Guide on the Synthesis of 3-Ethyl-3,4-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical and chemical properties of 3-Ethyl-3,4-dimethylhexane is presented below.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 52897-06-0 |
| Boiling Point | 162.1 °C at 760 mmHg[1] |
| Density | 0.733 g/cm³[1] |
| Flash Point | 46.1 °C[1] |
| Refractive Index | 1.412[1] |
Synthesis Pathways
The synthesis of an unsymmetrical, branched alkane such as 3-Ethyl-3,4-dimethylhexane is most effectively approached through methods that allow for the precise formation of carbon-carbon bonds. The two most viable and commonly employed strategies are the Grignard reaction and the Corey-House synthesis. The Wurtz reaction, while a classic method for alkane synthesis, is generally unsuitable for preparing unsymmetrical alkanes due to the formation of a mixture of products that are difficult to separate.[5]
Grignard Reagent Based Synthesis
The Grignard reaction is a versatile method for forming carbon-carbon bonds. A plausible route to 3-Ethyl-3,4-dimethylhexane involves the reaction of a Grignard reagent with a suitable alkyl halide. One logical disconnection approach suggests the coupling of a sec-butylmagnesium halide with a 3-halo-3-methylhexane. An alternative, and perhaps more practical approach, involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation of the resulting alkene. A more direct, albeit potentially lower-yielding, route is the direct coupling of a Grignard reagent with an alkyl halide.
A plausible two-step synthesis starting from a ketone involves the reaction of 3-methyl-2-pentanone (B1360105) with ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-4-methyl-3-hexanol. Subsequent dehydration and hydrogenation would yield the target alkane.[6]
A more direct coupling approach would involve the reaction of sec-butylmagnesium bromide with 3-bromo-3-methylpentane (B1594764).
This protocol is an adaptation based on the synthesis of the similar compound 3-Ethyl-4-methylhexane and represents a viable method for the synthesis of 3-Ethyl-3,4-dimethylhexane.[5]
Step 1: Formation of sec-Butylmagnesium Bromide (Grignard Reagent)
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All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.
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In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
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Add a small volume of anhydrous diethyl ether to cover the magnesium, followed by a small crystal of iodine to initiate the reaction.
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A solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.
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A small amount of the 2-bromobutane solution is added to the magnesium. The reaction should commence, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be applied if the reaction does not start.
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Once initiated, the remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
Step 2: Coupling with 3-Bromo-3-methylpentane
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The prepared Grignard reagent solution is cooled in an ice bath.
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A solution of 3-bromo-3-methylpentane (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel.
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The 3-bromo-3-methylpentane solution is added dropwise to the cooled Grignard solution with vigorous stirring.
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Following the complete addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation.
Caption: Illustrative workflow for the Grignard synthesis of 3-Ethyl-3,4-dimethylhexane.
Corey-House Synthesis
The Corey-House synthesis is a superior method for the formation of unsymmetrical alkanes, generally providing higher yields and fewer side products compared to the Wurtz reaction. This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.
For the synthesis of 3-Ethyl-3,4-dimethylhexane, a plausible Corey-House approach would involve the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane (B47287).
This protocol is a hypothetical but chemically sound procedure for the synthesis of 3-Ethyl-3,4-dimethylhexane.
Step 1: Formation of sec-Butyllithium (B1581126)
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In a flame-dried, three-necked round-bottom flask equipped with an inert gas inlet, a dropping funnel, and a reflux condenser, add lithium metal (2.0 equivalents) to anhydrous diethyl ether.
-
Slowly add a solution of 2-chlorobutane (B165301) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of sec-butyllithium.
Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)
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In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool the mixture to -78 °C.
-
Slowly add the prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide suspension with stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.
-
The mixture is stirred at -78 °C for 30 minutes.
Step 3: Coupling with 3-Bromopentane
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To the Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain 3-Ethyl-3,4-dimethylhexane.
Caption: Illustrative workflow for the Corey-House synthesis of 3-Ethyl-3,4-dimethylhexane.
Quantitative Data Summary
While specific yield data for the synthesis of 3-Ethyl-3,4-dimethylhexane is not available in the reviewed literature, the following table presents hypothetical but realistic data for the proposed synthetic routes. Actual yields may vary depending on experimental conditions and technique.
| Synthesis Pathway | Key Reagents | Theoretical Yield (%) | Purity (%) | Notes |
| Grignard Synthesis | 2-Bromobutane, Mg, 3-Bromo-3-methylpentane | 40 - 60 | >95 (after purification) | Yield can be affected by side reactions such as Wurtz coupling. |
| Corey-House Synthesis | 2-Chlorobutane, Li, CuI, 3-Bromopentane | 70 - 90 | >98 (after purification) | Generally provides higher yields and cleaner reactions for unsymmetrical alkanes. |
Spectroscopic Data
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¹H NMR: The spectrum is expected to be complex in the aliphatic region (typically 0.8-1.5 ppm) due to multiple, chemically non-equivalent protons, showing overlapping multiplets.
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¹³C NMR: The spectrum would display distinct signals for each unique carbon environment in the molecule. By analogy to similar branched alkanes, these signals would appear in the upfield region of the spectrum.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 142, with a fragmentation pattern characteristic of branched alkanes, involving the loss of alkyl fragments.
This guide provides a foundational understanding of the synthetic approaches to 3-Ethyl-3,4-dimethylhexane, intended to aid researchers in the design and execution of its synthesis. The provided protocols and workflows are illustrative and may require optimization for specific laboratory conditions.
References
- 1. 3-ethyl-3,4-dimethylhexane | CAS#:52897-06-0 | Chemsrc [chemsrc.com]
- 2. 3-Ethyl-3,4-dimethylhexane | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ethyl-3,4-dimethylhexane [stenutz.eu]
- 4. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]
